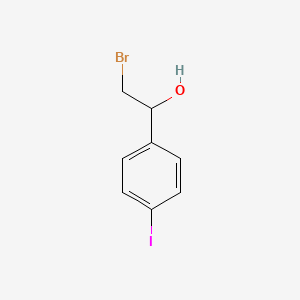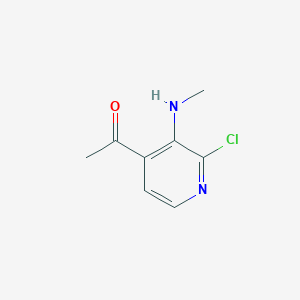
1-(4-Bromo-1-naphthyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1-naphthyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a bromine atom attached to the naphthalene ring, which is further connected to a guanidine group
Preparation Methods
The synthesis of 1-(4-Bromo-1-naphthyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-bromo-1-naphthylamine with cyanamide in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and yields the desired guanidine derivative . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, providing a straightforward and efficient route to diverse guanidines .
Industrial production methods for guanidines often rely on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Bromo-1-naphthyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydrocarbon derivatives.
Scientific Research Applications
1-(4-Bromo-1-naphthyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: This compound is used in the study of biological processes due to its ability to interact with various biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-naphthyl)guanidine involves its interaction with specific molecular targets. It is known to enhance the release of acetylcholine following a nerve impulse, which can affect the rates of depolarization and repolarization of muscle cell membranes . Additionally, it may inhibit certain enzymes or proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromo-1-naphthyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Chloro-1-naphthyl)guanidine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(4-Methyl-1-naphthyl)guanidine:
1-(4-Nitro-1-naphthyl)guanidine: The presence of a nitro group introduces different electronic effects and reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10BrN3 |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)guanidine |
InChI |
InChI=1S/C11H10BrN3/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6H,(H4,13,14,15) |
InChI Key |
HIBHRNLXRVBJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


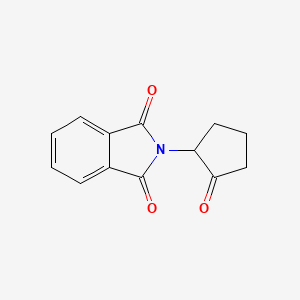
![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
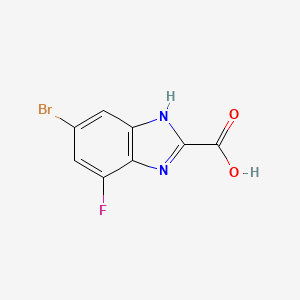
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)

![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)

![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
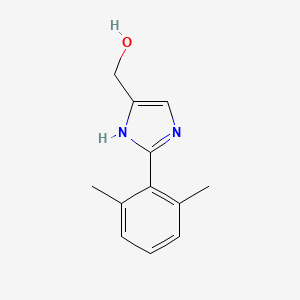
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
